molecular formula C10H9IN2O2S B1184717 2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole

2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole

Cat. No.: B1184717
M. Wt: 348.158
InChI Key: BSYXBPSBQLWLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a tosyl group at the first position and an iodine atom at the second position. Imidazoles are an important class of compounds due to their presence in many biologically active molecules and their utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole can be synthesized through several methods. One common approach involves the iodination of 1-tosylimidazole. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole and its derivatives depends on the specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is unique due to the presence of both the tosyl and iodine substituents, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C10H9IN2O2S

Molecular Weight

348.158

IUPAC Name

2-iodo-1-(4-methylphenyl)sulfonylimidazole

InChI

InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-12-10(13)11/h2-7H,1H3

InChI Key

BSYXBPSBQLWLQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2I

Origin of Product

United States

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